
D-Phenylalanine, L-2-aminobutanoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Phenylalanine, L-2-aminobutanoyl-: These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . D-Phenylalanine is an essential aromatic amino acid that serves as a precursor to several important biomolecules, including melanin, dopamine, noradrenaline, and thyroxine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine derivatives, including D-Phenylalanine, L-2-aminobutanoyl-, can be achieved through various methods. One notable approach involves the use of phenylalanine ammonia lyases (PALs) in a multienzymatic cascade process. This method starts with inexpensive cinnamic acids and couples PAL amination with a chemoenzymatic deracemization process based on stereoselective oxidation and nonselective reduction . The optimal conditions for this process include specific substrate concentrations, biocatalyst-to-substrate ratios, reaction buffers, and reaction times .
Industrial Production Methods: Industrial production of D-Phenylalanine derivatives often involves biocatalytic procedures using engineered phenylalanine ammonia lyases from various organisms, such as Petroselinum crispum. These biocatalysts are tailored to produce high yields of optically pure D-Phenylalanine analogues .
Análisis De Reacciones Químicas
Types of Reactions: D-Phenylalanine, L-2-aminobutanoyl- undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of the amino group to a corresponding oxo group.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Substitution reactions at the aromatic ring or the amino group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, which are valuable chiral building blocks for the pharmaceutical industry .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-Phenylalanine, L-2-aminobutanoyl- is used as a chiral building block for the synthesis of complex molecules. Its derivatives are employed in the production of small-molecule therapeutic agents .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine: Medically, D-Phenylalanine derivatives are investigated for their potential therapeutic effects, including their role in pain management and as precursors to neurotransmitters .
Industry: Industrially, D-Phenylalanine, L-2-aminobutanoyl- is used in the production of pharmaceuticals and fine chemicals. Its biocatalytic synthesis offers a green alternative to traditional chemical synthesis methods .
Mecanismo De Acción
The mechanism of action of D-Phenylalanine, L-2-aminobutanoyl- involves its role as a precursor to several important biomolecules. It is transported into cells via sodium-independent, high-affinity transport systems and is involved in the synthesis of neurotransmitters such as dopamine and noradrenaline . The compound’s effects are mediated through its interaction with specific enzymes and receptors in the body .
Comparación Con Compuestos Similares
L-Phenylalanine: Another enantiomer of phenylalanine with similar properties but different biological activities.
D-Tyrosine: A derivative of phenylalanine with an additional hydroxyl group on the aromatic ring.
L-2-Aminobutanoyl-phenylalanine: A similar compound with the L-configuration of the aminobutanoyl group.
Uniqueness: D-Phenylalanine, L-2-aminobutanoyl- is unique due to its specific stereochemistry, which imparts distinct biological activities and interactions compared to its similar compounds. Its use in biocatalytic processes for the production of optically pure derivatives highlights its importance in green chemistry and industrial applications .
Propiedades
Número CAS |
60577-38-0 |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-aminobutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-2-10(14)12(16)15-11(13(17)18)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8,14H2,1H3,(H,15,16)(H,17,18)/t10-,11+/m0/s1 |
Clave InChI |
JTULGEQUTVYWDK-WDEREUQCSA-N |
SMILES isomérico |
CC[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N |
SMILES canónico |
CCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



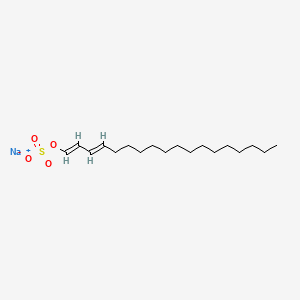
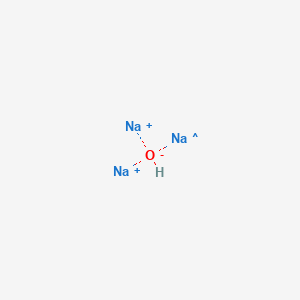
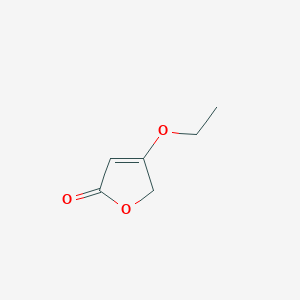

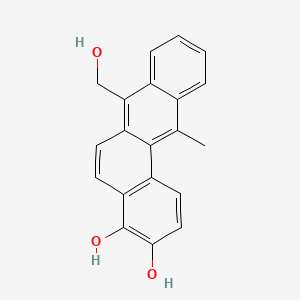

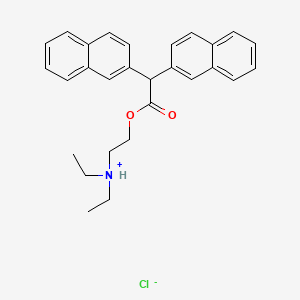
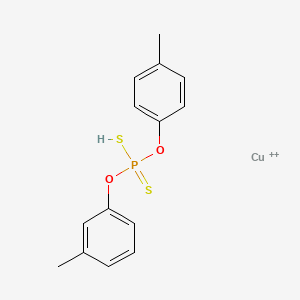
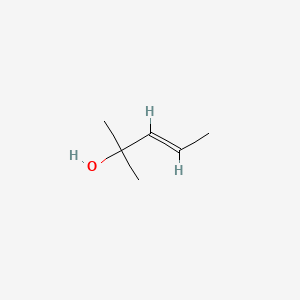
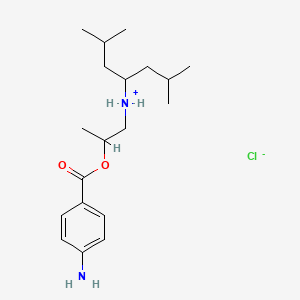

![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)

